molecular formula C21H21N3O4S B6480535 N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide CAS No. 688055-47-2

N-butyl-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide

Katalognummer B6480535
CAS-Nummer: 688055-47-2
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: AWGBLYMFCIJAMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C25H22N4O6S2. The structure includes a quinazolin ring system, a benzamide moiety, and a butyl group . For a detailed structural analysis, it is recommended to use spectroscopic methods such as NMR, IR, and mass spectrometry.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C25H22N4O6S2) and molecular weight (538.59). Additional properties such as solubility, melting point, boiling point, etc., are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

“AKOS002103367” has been investigated for its potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cells. Researchers have explored its ability to scavenge reactive oxygen species (ROS) and protect against oxidative damage .

Antibacterial Activity

Studies have examined the antibacterial effects of “AKOS002103367.” It may inhibit the growth of certain bacterial strains, making it a candidate for novel antimicrobial agents. Researchers have evaluated its efficacy against both Gram-positive and Gram-negative bacteria .

Anti-Inflammatory Properties

Inflammation is associated with various diseases, including chronic conditions. Some investigations suggest that “AKOS002103367” exhibits anti-inflammatory effects. Researchers have explored its impact on inflammatory pathways and cytokine production .

Cancer Research

The compound’s structure and properties have led to interest in its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, tumor growth, and apoptosis induction. However, further research is needed to establish its clinical relevance .

Neuroprotective Effects

“AKOS002103367” has been investigated for its neuroprotective properties. Studies suggest that it may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems. These findings could have implications for neurodegenerative diseases .

Drug Delivery Systems

Due to its unique structure, “AKOS002103367” has been explored as a potential component in drug delivery systems. Researchers have investigated its use in targeted drug delivery, nanoparticle formulations, and sustained-release systems .

Wirkmechanismus

The mechanism of action of this compound is not provided in the search results. Its biological activities, if any, would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. It is recommended to handle it with appropriate safety measures, as with all chemicals.

Zukünftige Richtungen

The future directions for the study and application of this compound are not provided in the search results. Its potential uses could be explored in various fields depending on its physical, chemical, and biological properties .

Eigenschaften

IUPAC Name

N-butyl-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-2-3-8-22-19(25)14-6-4-13(5-7-14)11-24-20(26)15-9-17-18(28-12-27-17)10-16(15)23-21(24)29/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,22,25)(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBLYMFCIJAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-4-((8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.